4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine-1-carbaldehyde
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Overview
Description
4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a carbaldehyde group
Preparation Methods
The synthesis of 4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine-1-carbaldehyde typically involves multiple steps. One common method includes the reductive amination of a piperazine derivative with an aromatic aldehyde. The reaction conditions often involve the use of sodium cyanoborohydride in methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the methoxyphenyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and methoxyphenyl-substituted compounds. For example:
4-(3-methoxyphenyl)piperazine: Similar structure but lacks the carbaldehyde group.
4-phenylpiperazine: Lacks the methoxy and carbaldehyde groups.
3-methoxy-4-phenylmethoxybenzaldehyde: Similar aromatic structure but lacks the piperazine ring. The uniqueness of 4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine-1-carbaldehyde lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-20-13-18(14-21-9-11-22(16-23)12-10-21)7-8-19(20)25-15-17-5-3-2-4-6-17/h2-8,13,16H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUYOAGSGMMEGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)C=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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